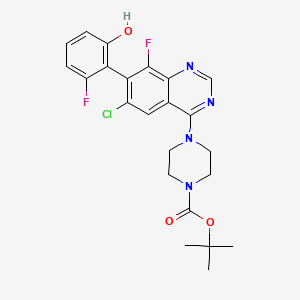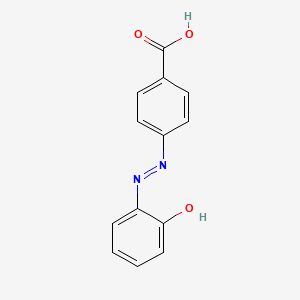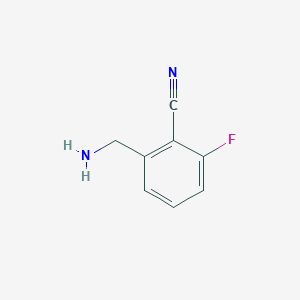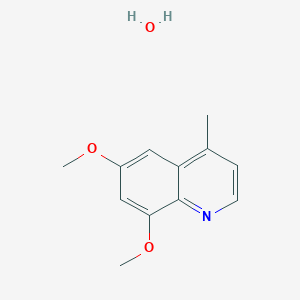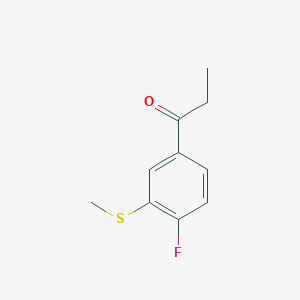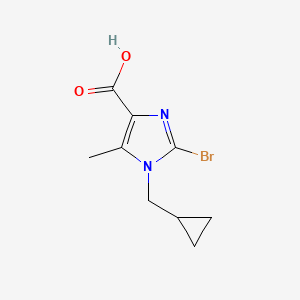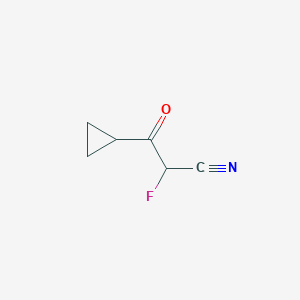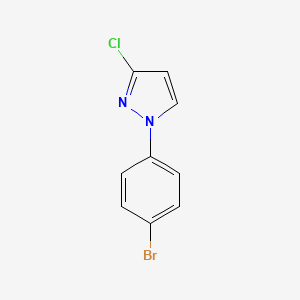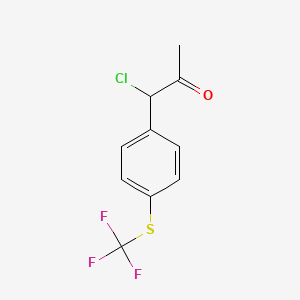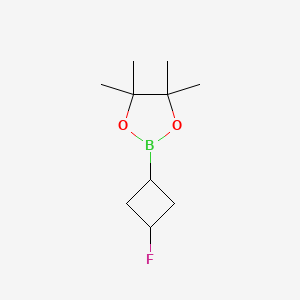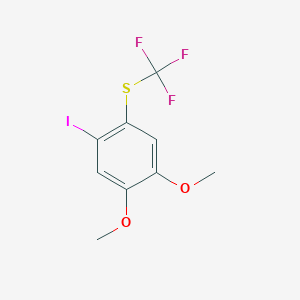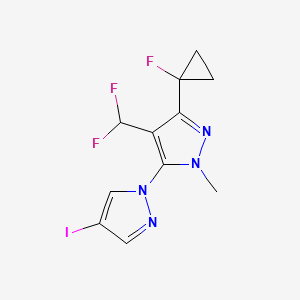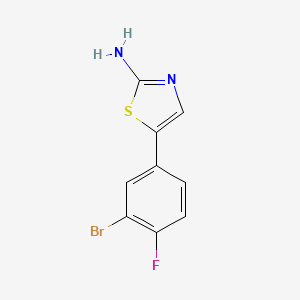
5-(3-Bromo-4-fluorophenyl)thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Bromo-4-fluorophenyl)thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with a 3-bromo-4-fluorophenyl group. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of various drugs and biologically active agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromo-4-fluorophenyl)thiazol-2-amine typically involves the reaction of 2-aminothiazole with 3-bromo-4-fluorobenzoyl chloride under alkaline conditions . The reaction proceeds as follows:
Starting Materials: 2-aminothiazole and 3-bromo-4-fluorobenzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like ethanol.
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromo-4-fluorophenyl)thiazol-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions.
Coupling Reactions: The compound can undergo coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation and reduction reactions can modify the functional groups on the thiazole ring.
Scientific Research Applications
5-(3-Bromo-4-fluorophenyl)thiazol-2-amine has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of anticancer, antimicrobial, and antiviral agents.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: It is used as a probe to study biochemical pathways and molecular mechanisms.
Industrial Applications: The compound can be used in the synthesis of dyes, agrochemicals, and other industrially relevant materials.
Mechanism of Action
The mechanism of action of 5-(3-Bromo-4-fluorophenyl)thiazol-2-amine involves its interaction with specific molecular targets. For instance, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant in its anticancer activity.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: Similar structure but lacks the fluorine atom.
5-(4-Fluorophenyl)thiazol-2-amine: Similar structure but lacks the bromine atom.
5-Bromo-4-fluorobenzo[d]thiazol-2-amine: Contains a benzo-fused thiazole ring.
Uniqueness
5-(3-Bromo-4-fluorophenyl)thiazol-2-amine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and biological activity. The combination of these substituents can enhance its potency and selectivity in various applications.
Properties
Molecular Formula |
C9H6BrFN2S |
|---|---|
Molecular Weight |
273.13 g/mol |
IUPAC Name |
5-(3-bromo-4-fluorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H6BrFN2S/c10-6-3-5(1-2-7(6)11)8-4-13-9(12)14-8/h1-4H,(H2,12,13) |
InChI Key |
VWHNHHLPKWIDCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=C(S2)N)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


